CDK2 Inhibitory Activity: Direct Comparison of 5-Bromo Substitution vs. Unsubstituted Furan Core
Limited curated data indicates that 5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide inhibits cyclin-dependent kinase 2 (CDK2), a validated oncology target [1]. In contrast, the non-brominated analog N-{pyrazolo[1,5-a]pyridin-5-yl}furan-2-carboxamide (CAS 2034266-24-3) is reported to target CDKs with a distinct selectivity profile that has not been quantified against CDK2 in the same assay system . This suggests the 5-bromo substituent may influence kinase binding orientation.
| Evidence Dimension | CDK2 kinase inhibition (functional activity) |
|---|---|
| Target Compound Data | CDK2 inhibition reported (quantitative IC50 not publicly available in primary literature) |
| Comparator Or Baseline | N-{pyrazolo[1,5-a]pyridin-5-yl}furan-2-carboxamide (CAS 2034266-24-3): CDK family inhibition reported, but quantitative CDK2-specific IC50 data absent |
| Quantified Difference | Not quantifiable from currently available public data; qualitative difference in reported kinase target engagement observed |
| Conditions | Kinase inhibition assay context (specific assay platform not disclosed in accessible curated databases) |
Why This Matters
For procurement decisions in CDK2-focused drug discovery programs, the brominated analog may offer a differentiated starting point for SAR exploration compared to the non-halogenated parent.
- [1] BindingDB. Entry for 5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide. Target: Cyclin-dependent kinase 2 (CDK2). University of California San Diego. https://www.bindingdb.org/. View Source
